ヘキサフルロニウム臭化物

概要

説明

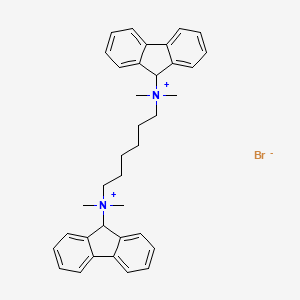

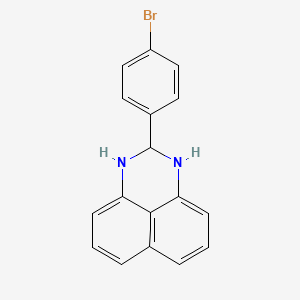

ヘキサフルオレニウム臭化物は、麻酔科で主に使用される神経筋遮断薬であり、手術中のスクシニルコリンによる骨格筋弛緩作用を延長および増強します 。 ニコチン性アセチルコリン受容体拮抗薬として作用し、血漿コリンエステラーゼの活性を効果的に阻害します .

2. 製法

ヘキサフルオレニウム臭化物は、ヘキサメチレンビス(フルオレン-9-イルジメチルアンモニウム)構造の形成を含む一連の化学反応によって合成されます。 合成経路は通常、フルオレニルメチルクロリドとヘキサメチレンジアミンの反応に続き、臭化メチルで四級化されます 。 工業生産方法には、最終製品の収率と純度を高くするために最適化された反応条件が含まれる場合があります。

3. 化学反応解析

ヘキサフルオレニウム臭化物は、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化され、酸化誘導体の生成につながる可能性があります。

還元: 還元反応は、ヘキサフルオレニウム臭化物を還元型に変換できます。

置換: この化合物は置換反応を受ける可能性があり、その官能基の1つ以上が他の基で置換されます。 これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤が含まれます. 形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。

4. 科学研究への応用

ヘキサフルオレニウム臭化物は、いくつかの科学研究への応用があります。

化学: さまざまな化学合成プロセスで試薬として使用されます。

生物学: この化合物は、生物系、特にコリンエステラーゼとの相互作用に対する影響について研究されています。

医学: 麻酔科では、手術中の筋弛緩を延長するために使用されます.

工業: ヘキサフルオレニウム臭化物は、他の化学化合物や医薬品の製造に使用されています。

科学的研究の応用

Hexafluorenium bromide has several scientific research applications:

Chemistry: It is used as a reagent in various chemical synthesis processes.

Biology: The compound is studied for its effects on biological systems, particularly its interaction with cholinesterases.

Medicine: In anesthesiology, it is used to prolong muscle relaxation during surgery.

Industry: Hexafluorenium bromide is utilized in the production of other chemical compounds and pharmaceuticals.

作用機序

ヘキサフルオレニウム臭化物は、ヒト血漿コリンエステラーゼまたは擬コリンエステラーゼの非競合的可逆的阻害剤です 。 酵素の活性中心付近の陰イオン側受容体に結合し、エステル部位のアシル化を防ぐ構造変化を引き起こすと考えられています 。 この阻害は、神経筋接合部でのアセチルコリンの分解を防ぐことにより、スクシニルコリンによる筋弛緩効果を延長します .

6. 類似の化合物との比較

ヘキサフルオレニウム臭化物は、他の神経筋遮断薬と比較して、その構造と作用機序が独特です。 類似の化合物には以下が含まれます。

生化学分析

Biochemical Properties

Hexafluorenium bromide plays a significant role in biochemical reactions by acting as a cholinesterase antagonist . It binds to plasma cholinesterases, inhibiting their activity and thereby prolonging the action of muscle relaxants like suxamethonium . The compound interacts with enzymes such as acetylcholinesterase and pseudocholinesterase, preventing the hydrolysis of acetylcholine into choline and acetic acid . This inhibition results in prolonged muscle relaxation, which is crucial during surgical procedures .

Cellular Effects

Hexafluorenium bromide affects various types of cells and cellular processes by acting as a nicotinic acetylcholine receptor antagonist . It influences cell function by blocking the activity of cholinesterases, leading to prolonged stimulation of acetylcholine receptors . This prolonged stimulation initially causes disorganized muscle contractions, followed by profound relaxation . Hexafluorenium bromide also impacts cell signaling pathways and gene expression by altering the normal function of cholinergic neurons .

Molecular Mechanism

At the molecular level, hexafluorenium bromide exerts its effects by binding to anionic side receptors near the active center of cholinesterases . This binding causes a conformational change in the enzyme, preventing the acylation of the esteratic site . As a non-competitive reversible inhibitor, hexafluorenium bromide effectively blocks the hydrolysis of acetylcholine, leading to prolonged muscle relaxation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hexafluorenium bromide change over time due to its stability and degradation properties . The compound is known to maintain its inhibitory effects on cholinesterases for a prolonged period, which is beneficial during surgical procedures . Long-term exposure to hexafluorenium bromide may lead to changes in cellular function, including alterations in cholinergic signaling and muscle responsiveness .

Dosage Effects in Animal Models

The effects of hexafluorenium bromide vary with different dosages in animal models . At low doses, the compound effectively prolongs muscle relaxation without significant adverse effects . At high doses, hexafluorenium bromide can cause toxic effects, including severe muscle weakness and respiratory depression . These threshold effects highlight the importance of careful dosage management in clinical settings .

Metabolic Pathways

Hexafluorenium bromide is involved in metabolic pathways that include interactions with cholinesterases . The compound inhibits the hydrolysis of acetylcholine, affecting metabolic flux and metabolite levels within cholinergic neurons . This inhibition can lead to an accumulation of acetylcholine, resulting in prolonged muscle relaxation and altered neurotransmission .

Transport and Distribution

Hexafluorenium bromide is transported and distributed within cells and tissues through interactions with plasma cholinesterases . The compound’s binding to these enzymes facilitates its localization and accumulation in neuromuscular junctions, where it exerts its inhibitory effects . This targeted distribution is crucial for its role as a neuromuscular blocking agent during surgery .

Subcellular Localization

The subcellular localization of hexafluorenium bromide is primarily at the neuromuscular junctions, where it interacts with cholinesterases . The compound’s activity is directed to these specific compartments, ensuring effective inhibition of acetylcholine hydrolysis . This localization is essential for its function as a muscle relaxant during surgical procedures .

準備方法

Hexafluorenium bromide is synthesized through a series of chemical reactions involving the formation of the hexamethylenebis(fluoren-9-yldimethylammonium) structure. The synthetic route typically involves the reaction of fluorenylmethyl chloride with hexamethylenediamine, followed by quaternization with methyl bromide . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

化学反応の分析

Hexafluorenium bromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert hexafluorenium bromide into its reduced forms.

Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

Hexafluorenium bromide is unique in its structure and mechanism of action compared to other neuromuscular blocking agents. Similar compounds include:

Suxamethonium chloride: A depolarizing muscle relaxant that mimics acetylcholine at the neuromuscular junction.

Mivacurium: Another muscle relaxant that is hydrolyzed by pseudocholinesterase. Hexafluorenium bromide stands out due to its ability to inhibit cholinesterases and prolong the effects of other muscle relaxants.

特性

CAS番号 |

317-52-2 |

|---|---|

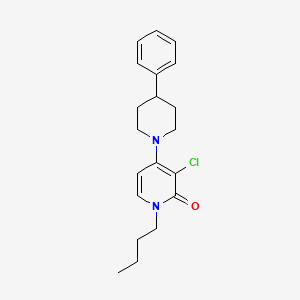

分子式 |

C36H42BrN2+ |

分子量 |

582.6 g/mol |

IUPAC名 |

9H-fluoren-9-yl-[6-[9H-fluoren-9-yl(dimethyl)azaniumyl]hexyl]-dimethylazanium;bromide |

InChI |

InChI=1S/C36H42N2.BrH/c1-37(2,35-31-21-11-7-17-27(31)28-18-8-12-22-32(28)35)25-15-5-6-16-26-38(3,4)36-33-23-13-9-19-29(33)30-20-10-14-24-34(30)36;/h7-14,17-24,35-36H,5-6,15-16,25-26H2,1-4H3;1H/q+2;/p-1 |

InChIキー |

JPSRVLCUCTZGCB-UHFFFAOYSA-M |

SMILES |

C[N+](C)(CCCCCC[N+](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-] |

正規SMILES |

C[N+](C)(CCCCCC[N+](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-] |

外観 |

Solid powder |

Key on ui other cas no. |

317-52-2 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

4844-10-4 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

hexafluorenium hexafluorenium bromide hexafluorenium dibromide salt hexafluronium bromide hexamethylenebis(fluoren-9-yldimethylammonium) dibromide Mylaxen |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-8-(2-morpholinoethoxy)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1673068.png)

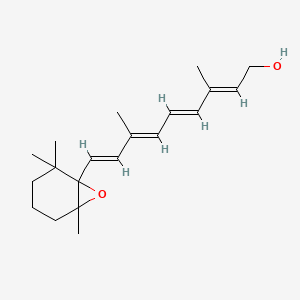

![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B1673071.png)

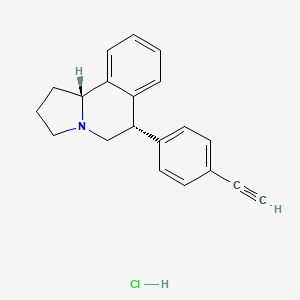

![(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B1673074.png)